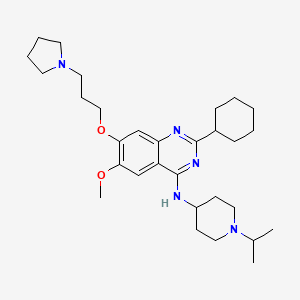

XL-844

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.

Applications De Recherche Scientifique

XL-MS: Protein Cross-Linking and Mass Spectrometry

XL-MS (Cross-Linking Mass Spectrometry) is a significant advancement in studying larger and more complex systems in proteomics. It offers insights into protein structure and organization under various conditions by creating covalent bonds to freeze transient interactions. This technique is crucial for understanding protein interactions and structures in different biological assemblies, facilitating new research directions in structural biology (Holding, 2015).

Advances in Studying Protein Interaction Networks

Recent advancements in XL-MS have made it an invaluable tool for studying protein interaction networks on a system-wide level. By analyzing protein networks in cells and organisms, XL-MS helps to understand dynamic biological assemblies in their native environment. This review highlights the technological developments and applications of XL-MS in protein network analysis, emphasizing the importance of bioinformatics tools for data analysis (Iacobucci, Götze, & Sinz, 2019).

Enhancing Cancer Cell Radiosensitivity

XL-844 has been tested as a novel inhibitor of Chk1 and Chk2, key enzymes in DNA repair upon radiation exposure. It has been shown to enhance the radiosensitivity of human cancer cells. This effect is due to the inhibition of DNA repair and the induction of mitotic catastrophe, showing potential in cancer treatment strategies (Riesterer et al., 2011).

Integration with Structural Biology Techniques

XL-MS, as a bridge between mass spectrometry and structural biology, has become an essential part of the structural biologist's toolbox. It complements other techniques like cryo-electron microscopy for studying large protein assemblies, providing insights into the topology and structure of these complexes (Leitner, Faini, Stengel, & Aebersold, 2016).

Profiling Protein-Protein Interaction Networks

XL-MS is also used for profiling protein-protein interaction networks in living cells, tissues, and organelles. It provides crucial information on the interplay of proteins in their native environment, helping to guide research and development in areas like genomics and synthetic biology (Matzinger & Mechtler, 2020).

Propriétés

Nom IUPAC |

NONE |

|---|---|

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

XL844; XL 844; XL-844. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.